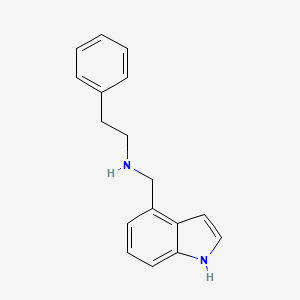

N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Description

Properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-5-14(6-3-1)9-11-18-13-15-7-4-8-17-16(15)10-12-19-17/h1-8,10,12,18-19H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFWIPPPOAGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272053 | |

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-34-1 | |

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1H-indol-4-ylmethyl)-2-phenylethanamine, also known as a derivative of phenylethylamine with an indole moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and applications related to this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features an indole ring system linked to a phenylethanamine structure. This unique configuration allows it to interact with various biological targets, potentially influencing neurotransmitter systems and other physiological pathways.

This compound exhibits its biological activity primarily through the following mechanisms:

- Serotonin Receptor Modulation : The indole structure is similar to serotonin, allowing it to bind to serotonin receptors (5-HT receptors), which are involved in mood regulation and other neurological functions.

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, contributing to its anti-inflammatory properties. This is particularly relevant in conditions characterized by excessive inflammation.

- Cell Signaling : It can influence cell signaling pathways, potentially affecting cellular responses in various tissues.

Anticancer Properties

Research indicates that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, studies have reported its effects on breast cancer cells, where it inhibited proliferation and promoted programmed cell death .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various experimental models. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Breast Cancer Cell Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to controls .

- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Research evaluating the compound's antimicrobial activity revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential for therapeutic use in infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tryptamine | Simple indole | Neurotransmitter activity |

| Serotonin | Indole derivative | Mood regulation |

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| N-(1H-indol-5-ylmethyl)-2-phenylethanamine | Similar structure | Anticancer and anti-inflammatory |

This compound stands out due to its specific combination of pharmacological effects that may not be present in other indole derivatives.

Comparison with Similar Compounds

Indole-Modified Phenethylamine Derivatives

- N-((1H-Indol-1-yl)methyl)-2-phenylethanamine (9) : Synthesized via nucleophilic substitution, this compound features an indole group at the 1-position. It exhibits a yield of 78% and serves as a precursor in naphthyridine synthesis . Compared to the 4-substituted indole derivative, positional isomerism may alter steric and electronic interactions, affecting binding affinity in biological systems.

- N-(1H-Indol-3-ylmethyl)-1-phenylethanamine : This analog, with a 3-substituted indole, demonstrates the role of indole positioning on molecular conformation. While biological data are unavailable, its synthesis (CAS: 101574-23-6) suggests compatibility with standard amination protocols .

Schiff Base Analogues

- (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine (2): A Schiff base derived from 4-nitrocinnamaldehyde and 2-phenylethanamine, this compound exhibits strong photoluminescence and nonlinear optical (NLO) properties. Key data include: Yield: 87% Melting Point: 95–96°C Spectroscopy: Confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and X-ray crystallography .

| Property | N-(1H-Indol-4-ylmethyl)-2-phenylethanamine | (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine |

|---|---|---|

| Substituent | Indole-4-ylmethyl | 4-Nitrophenyl allylidene |

| Synthetic Yield | Not reported | 87% |

| Key Application | Not reported (potential bioactivity) | Nonlinear optical materials |

| HOMO-LUMO Gap (ΔE) | Not available | 3.41 eV |

Heterocyclic Phenethylamine Derivatives

- N,N-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine (O5): This bis-pyrazole derivative shows antimicrobial and antioxidant activities. Its synthesis involves Mannich-type reactions, yielding compounds with enhanced solubility and bioactivity compared to mono-substituted analogs .

- 1-(1H-Benzo[d]imidazol-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine (BIFP) : A corrosion inhibitor for N80 steel in HCl, achieving 88% efficiency at 500 ppm. The benzoimidazole and furan groups enhance adsorption on metal surfaces .

Quinazoline and Naphthyridine Derivatives

- N-Phenethyl-2-(2,3,4-trimethoxyphenyl)quinazolin-4-amine (4b) : Synthesized via nucleophilic substitution (yield: 21.7%), this compound highlights the utility of 2-phenylethanamine in constructing antitumor agents .

Structural and Functional Insights

- Electronic Effects : The indole group in this compound likely enhances π-π stacking and hydrogen bonding, similar to Schiff bases like compound 2 .

- Synthetic Challenges : Positional selectivity in indole functionalization (e.g., 4 vs. 3 or 1) requires precise control, as seen in regioselective alkylation methods .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine. Theoretical stoichiometry requires a 1:1 molar ratio of indole-4-carbaldehyde to 2-phenylethylamine, though practical implementations often use a 10-15% excess of the amine to drive the reaction to completion.

Catalytic Systems and Reducing Agents

Sodium triacetoxyborohydride (STAB) and cyanoborohydride are preferred reducing agents due to their selectivity and mild reaction conditions. STAB operates efficiently at room temperature in dichloromethane or tetrahydrofuran, achieving yields of 68-72% in laboratory settings. Comparative studies indicate that boron-based reductants outperform traditional methods using hydrogen gas with Raney nickel, which require high-pressure reactors (0.4-1.0 MPa) and elevated temperatures (50-70°C).

Table 1: Reductive Amination Conditions and Outcomes

| Parameter | STAB Method | Raney Ni/H₂ Method |

|---|---|---|

| Temperature | 25°C | 60°C |

| Pressure | Ambient | 0.4 MPa |

| Reaction Time | 12-18 h | 2-4 h |

| Yield | 68-72% | 88.1% |

| Purity (HPLC) | 95-97% | 99.5% |

One-Pot Hydrogenation-Reductive Amination Strategy

A patent-derived methodology (CN102249986A) demonstrates an optimized one-pot synthesis using N-(2-phenylethyl)-4-piperidone and aniline as precursors. While developed for a structurally analogous compound, this approach provides transferable insights into scaling this compound production.

Reaction Setup and Critical Parameters

-

Catalyst : Raney nickel (3146-type, 20 g per 0.266 mol substrate)

-

Solvent : Anhydrous ethanol (1000 mL per 54 g substrate)

-

Additives : Glacial acetic acid (3 mL) for pH control

-

Hydrogen Pressure : 0.4 MPa

-

Temperature : 60°C

The process achieves 88.1% yield with 99.5% purity after recrystallization, outperforming batch-wise reductive amination in both efficiency and product quality.

Purification Protocol

Post-reaction workup involves:

-

Filtration to remove catalyst and molecular sieves

-

Ethanol removal via rotary evaporation

-

Crystallization induction with petroleum ether (20 mL per 65.6 g crude product)

-

Vacuum filtration and drying to obtain white crystalline product

Comparative Analysis of Synthetic Approaches

Cost-Benefit Considerations

-

STAB Method : Lower equipment costs but higher reagent expenses ($12.50/g STAB vs. $0.85/g Raney Ni)

-

Hydrogenation Method : Requires pressurized reactors but offers superior yields and scalability

Byproduct Formation and Control

Gas chromatography-mass spectrometry (GC-MS) analyses reveal:

-

STAB Route : 3-5% N,N-bis(2-phenylethyl)amine byproduct from overalkylation

-

Hydrogenation Route : <0.5% residual aniline due to excess substrate removal during crystallization

Industrial-Scale Adaptation Challenges

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1H-indol-4-ylmethyl)-2-phenylethanamine, and how do reaction conditions influence yield and purity?

- Methodology :

- Acylation of amines : A common approach involves coupling 2-phenylethanamine derivatives with indole-containing intermediates. For example, primary aliphatic amines can react with acylating reagents (e.g., benzamide derivatives) in aqueous K₂CO₃ at 80°C, achieving yields of 80–95% .

- Reductive amination : Transition metal-free catalytic reduction of primary amides (e.g., using HBPin and toluene) yields phenylethanamine derivatives. Gram-scale synthesis has been demonstrated with 75% efficiency .

- Optimization : Solvent choice (e.g., water for green chemistry), temperature control (40–80°C), and catalyst selection (e.g., [aNHC.KN (SiMe₃)₂]₂) are critical for minimizing side reactions .

Q. How is the structural identity of This compound confirmed experimentally?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.21–7.38 ppm for aromatic protons, δ 2.87–3.05 ppm for ethylamine chains) provide evidence of indole and phenylethyl moieties .

- X-ray crystallography : Programs like SHELXL (used in 70% of small-molecule refinements) resolve bond lengths and angles, particularly for chiral centers and hydrogen-bonding networks .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 533.2 [MH⁺] for related indole-acetamide analogs) .

Q. What preliminary biological activities are associated with indole-phenylethanamine derivatives?

- Findings :

- Neuroactive potential : 2-Phenylethanamine (PEA) derivatives are structurally related to stimulants (e.g., amphetamines) and modulate dopamine pathways, making them candidates for neurological studies .

- Anti-inflammatory activity : Analogous compounds (e.g., N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide) show enzyme inhibition (e.g., COX-2) in in vitro assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of This compound?

- Approaches :

- Density Functional Theory (DFT) : Predicts reaction pathways for reductive amination, identifying energy barriers for intermediates .

- Molecular docking : Screens binding affinity to targets (e.g., serotonin receptors) using software like AutoDock Vina. For example, indole moieties show π-π stacking with aromatic residues in receptor pockets .

- ADMET profiling : Tools like SwissADME assess solubility (LogP ~3.2) and blood-brain barrier permeability, guiding lead optimization .

Q. What experimental strategies resolve contradictions in spectral data for indole-phenylethanamine derivatives?

- Case Study :

- NMR discrepancies : For N-(1H-indol-3-ylmethyl)-1-phenylethanamine, overlapping signals at δ 7.2–7.4 ppm (aromatic) can be resolved using 2D-COSY or NOESY to distinguish indole H-4 from phenyl protons .

- Crystallographic twinning : SHELXD detects pseudo-symmetry in crystal structures, while SHELXE refines twinned data to >99% completeness .

Q. How does substituent variation on the indole ring affect pharmacological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., Cl) : Enhance binding to monoamine transporters (e.g., SERT) but reduce metabolic stability .

- Methoxy groups : Increase lipophilicity (LogP +0.5) and in vivo half-life but may introduce hepatotoxicity risks .

- Sulfonamide modifications : Improve selectivity for kinase targets (e.g., JAK2) in inflammatory pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers with >98% ee .

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in reductive amination reduce racemization at high temperatures .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.